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Compound of Interest

Compound Name: 3',5'-Dideoxythymidine

CAS No.: 29108-89-2

Cat. No.: B1256559

Get Quote

Executive Summary
3',5'-Dideoxythymidine (3',5'-ddT) is a structural analog of thymidine lacking hydroxyl groups

at both the 3' and 5' positions of the ribose sugar. Unlike the chain-terminating antiretroviral

2',3'-dideoxythymidine (2',3'-ddT), which retains a 5'-OH for phosphorylation, 3',5'-ddT is

chemically inert to kinase activity and highly hydrophobic.

This guide characterizes the ESI-MS/MS fragmentation behavior of 3',5'-ddT (MW 210.23 Da),

contrasting it with its clinically relevant analogs: Thymidine (dT) and 2',3'-Dideoxythymidine

(2',3'-ddT). The absence of the 5'-hydroxymethyl group in 3',5'-ddT fundamentally alters its

fragmentation kinetics, eliminating characteristic water losses and shifting the sugar moiety's

mass signature.
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In positive electrospray ionization (ESI+), all three analogs form singly charged protonated

molecular ions

. The protonation site is consistently the O4 or N3 position of the thymine base, which
possesses higher proton affinity than the ether oxygen of the sugar.

Primary Dissociation Pathway: Glycosidic Bond
Cleavage
The dominant fragmentation pathway for all thymidine analogs is the cleavage of the

-glycosidic bond between the base (N1) and the sugar (C1'). This is a charge-remote
fragmentation driven by the stability of the resulting base ion.

Pathway A (Base Ion Formation): The positive charge remains on the thymine base,

generating the

ion at m/z 127. This is the base peak (100% intensity) for all three analogs.

Pathway B (Sugar Ion Formation): The charge remains on the sugar moiety, generating an

oxocarbenium ion. The mass of this ion is the primary discriminator between the analogs.

Structural Specificity of 3',5'-ddT
The 3',5'-ddT molecule (C

H

N

O

) lacks the exocyclic

group found in standard nucleosides.

Mass Shift: The loss of two oxygen atoms relative to thymidine results in a precursor mass

shift of -32 Da.

Suppressed Neutral Loss: Unlike Thymidine and 2',3'-ddT, 3',5'-ddT cannot undergo the

characteristic loss of water (
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, -18 Da) from the sugar moiety because it lacks free hydroxyl groups.

Comparative Fragmentation Data
The following table summarizes the diagnostic ions for differentiating 3',5'-ddT from its analogs.

Table 1: MS/MS Fragmentation Comparison (ESI+, Low Collision Energy)

Analyte
Structure
Note

MW (Da) Precursor
Dominant
Fragment
(Base)

Diagnosti
c Sugar
Ion

Neutral
Loss
(Sugar)

Thymidine

(dT)

3'-OH, 5'-

OH
242.23 243.1 127.05 117.05 116 Da

2',3'-ddT 3'-H, 5'-OH 226.23 227.1 127.05 101.06 100 Da

3',5'-ddT 3'-H, 5'-H 210.23 211.1 127.05 85.06 84 Da

Note: The "Sugar Ion" represents the furanosyl cation formed after glycosidic cleavage. The

shift from 117

101

85 corresponds exactly to the sequential loss of oxygen atoms (16 Da).

Fragmentation Pathway Visualization[1]
The following diagram illustrates the mechanistic divergence between the standard 2',3'-ddT

and the fully dideoxygenated 3',5'-ddT.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1256559?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


2',3'-ddT Precursor
[M+H]+ m/z 227

(Has 5'-OH)

Base Ion [BH2]+
m/z 127

(Thymine)

Glycosidic Cleavage
(Neutral Loss: 100 Da)

Sugar Ion
m/z 101

(2,3-dideoxyribose)

Charge Retention on Sugar

Water Loss
[M+H-18]+ m/z 209

-H2O (from 5'-OH)

3',5'-ddT Precursor
[M+H]+ m/z 211
(No OH groups)

Glycosidic Cleavage
(Neutral Loss: 84 Da)

Sugar Ion
m/z 85

(2,3,5-trideoxyribose)

Charge Retention on Sugar
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Figure 1: Comparative fragmentation pathways. Note the absence of water loss and the mass-

shifted sugar ion for 3',5'-ddT.

Experimental Protocol: Differentiation Workflow
To unambiguously identify 3',5'-ddT in complex matrices (e.g., metabolic stability assays), use

the following LC-MS/MS workflow. This protocol ensures separation from isobaric impurities.

Method Parameters[2][3]
Column: C18 Reverse Phase (e.g., Acquity HSS T3), 2.1 x 50 mm, 1.8 µm. Rationale: 3',5'-

ddT is significantly more hydrophobic than dT or 2',3'-ddT due to the loss of -OH groups,

requiring high organic content for elution.

Mobile Phase:

A: 0.1% Formic Acid in Water

B: 0.1% Formic Acid in Acetonitrile

Gradient: 5% B to 95% B over 5 minutes. 3',5'-ddT will elute significantly later than 2',3'-ddT.

MS Detection: Positive Mode (ESI+), MRM (Multiple Reaction Monitoring).
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Decision Logic for Identification

Sample Injection

Detect Precursor Mass
(MS1)

m/z 211.1

Target

m/z 227.1

Isobar Check

Trigger MS/MS
(CE 15-25 eV)

Check Product Ions

ID: 3',5'-dideoxythymidine
(Fragment 85 detected)

Base 127 + Sugar 85

Unknown/Impurity

Other Pattern
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Figure 2: Logical workflow for confirming 3',5'-ddT identity using precursor and product ion

specificity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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